molecular formula C9H7N3O3 B13080747 5-(3-Methylpyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid

5-(3-Methylpyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B13080747
M. Wt: 205.17 g/mol
InChI Key: WTOWAVZNQUIIEK-UHFFFAOYSA-N
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Description

5-(3-Methylpyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid ( 1339587-88-0) is a high-purity heterocyclic compound with the molecular formula C9H7N3O3 and a molecular weight of 205.17 g/mol. This compound features a 1,2,4-oxadiazole ring, a privileged scaffold in medicinal chemistry known for its bioisosteric properties, which allows it to mimic ester or amide functional groups while offering improved metabolic stability . The 1,2,4-oxadiazole heterocycle has been identified in natural products and is a key structural component in several commercial drugs, underscoring its significant value in pharmaceutical research . Compounds containing the 1,2,4-oxadiazole core are extensively investigated for their wide spectrum of biological activities. Research into analogous structures has demonstrated potential in areas such as anticancer development, with some linked pyridine and oxadiazole derivatives showing promising activity against specific cancer cell lines . The 1,2,4-oxadiazole ring is a versatile pharmacophore that has also been explored for antiviral, antibacterial, anti-inflammatory, and central nervous system activities in drug discovery campaigns . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H7N3O3

Molecular Weight

205.17 g/mol

IUPAC Name

5-(3-methylpyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C9H7N3O3/c1-5-3-2-4-10-6(5)8-11-7(9(13)14)12-15-8/h2-4H,1H3,(H,13,14)

InChI Key

WTOWAVZNQUIIEK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)C2=NC(=NO2)C(=O)O

Origin of Product

United States

Preparation Methods

Amidoxime Route via Cyclodehydration (Two-Step or One-Pot)

This is the most commonly reported and reliable method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles including the target compound.

General Procedure:

  • Step 1: Synthesis of amidoxime intermediate from the corresponding nitrile by reaction with hydroxylamine hydrochloride and base (e.g., triethylamine) in ethanol at room temperature or mild heating.
  • Step 2: Coupling of the amidoxime with a carboxylic acid derivative (such as 2-(3-methylpyridin-2-yl)acetic acid) using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOAt (1-hydroxy-7-azabenzotriazole) in DMF.
  • Step 3: Cyclodehydration under heating (e.g., 100 °C) in the presence of triethylamine to form the oxadiazole ring.

Yields and Conditions:

Step Reagents & Conditions Yield (%) Notes
Amidoxime formation Hydroxylamine hydrochloride (1.5 equiv), TEA (2 equiv), EtOH, RT, 6 h - In situ formation
Coupling 2-(3-methylpyridin-2-yl)acetic acid (1 equiv), EDC (1.5 equiv), HOAt (20 wt% in DMF), RT, 24 h - Formation of O-acyl amidoxime
Cyclodehydration Triethylamine (1 equiv), 100 °C, 3 h 66 Extraction and purification follow

This method yields the target oxadiazole in moderate to good yields (~66%) and can be performed in a one-pot fashion, enhancing efficiency and scalability.

Carbonyldiimidazole (CDI) Mediated One-Pot Synthesis

An alternative approach uses CDI as both the coupling and cyclodehydration reagent, enabling a streamlined synthesis.

Procedure:

  • CDI is added to a solution of the carboxylic acid (e.g., cyclopentylcarboxylic acid analogs) in DMF at room temperature.
  • The amidoxime (prepared or commercial) is added, and the mixture stirred for several hours.
  • Additional CDI is added, and the reaction heated (e.g., 115 °C for 6 h) to promote cyclodehydration forming the oxadiazole ring.

Advantages:

  • Simplifies purification via liquid-liquid extraction and filtration.
  • Suitable for parallel synthesis of diverse oxadiazoles.
  • Yields around 61% with high purity (99%) reported for similar compounds.

Cyclization from Hydrazines and Carboxylic Acid Derivatives

Though less specific for this compound, oxadiazole derivatives can be synthesized by cyclization of hydrazines with carboxylic acid derivatives or esters under dehydrating conditions.

  • Hydrazine derivatives react with carboxylic acids or esters.
  • Cyclization occurs under acidic or dehydrating conditions to form the oxadiazole ring.
  • This method is more common for 1,3,4-oxadiazoles but can be adapted for 1,2,4-oxadiazoles with suitable modifications.

Multistep Synthesis via DNA-Conjugated Aryl Amidoximes (Advanced Research)

Recent research explores multistep synthesis pathways involving DNA-conjugated aryl nitriles to form amidoximes, followed by cyclization to 1,2,4-oxadiazoles. Though primarily used for library synthesis and screening, these methods demonstrate the versatility of amidoxime intermediates in oxadiazole formation.

Detailed Research Findings and Data Summary

Method Key Reagents Reaction Conditions Yield (%) Advantages Limitations
Amidoxime + Carboxylic Acid + EDC/HOAt Hydroxylamine hydrochloride, TEA, EDC, HOAt, DMF RT to 100 °C, 24-30 h total ~66 One-pot, moderate yield, scalable Requires careful control of cyclodehydration
CDI Mediated One-Pot CDI, amidoxime, DMF RT to 115 °C, 6-10 h ~61 High purity, simple purification High temperature, longer reaction time
Hydrazine + Carboxylic Acid Derivatives Hydrazine, acid or ester, acid catalyst Heating under acidic conditions Variable Alternative route, potentially simpler reagents Less common for 1,2,4-oxadiazoles specifically
DNA-Conjugated Amidoximes DNA-linked nitriles, hydroxylamine Multistep, mild to moderate heating Research scale Enables library synthesis Complex, specialized

Chemical Reactions Analysis

Types of Reactions

5-(3-Methylpyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the oxadiazole ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives with different functional groups .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that derivatives of 1,2,4-oxadiazole compounds exhibit significant antimicrobial properties. The incorporation of the 3-methylpyridine moiety enhances the bioactivity of these compounds against various bacterial strains. For instance, studies have shown that modifications to the oxadiazole ring can lead to increased potency against resistant strains of bacteria, making them potential candidates for new antibiotic therapies .

Anti-inflammatory Properties
Compounds containing the oxadiazole structure have been investigated for their anti-inflammatory effects. In vitro studies suggest that 5-(3-Methylpyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid can inhibit pro-inflammatory cytokines, presenting a possible therapeutic avenue for treating inflammatory diseases .

Cancer Research
The potential antitumor activity of oxadiazole derivatives has been a focus of recent studies. Specific compounds have demonstrated cytotoxic effects on various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation. This makes this compound a candidate for further investigation in cancer therapy .

Materials Science

Polymer Chemistry
In materials science, the oxadiazole group is valued for its ability to enhance thermal stability and mechanical properties in polymer formulations. Research has shown that incorporating this compound into polymer matrices can improve their performance characteristics, such as resistance to heat and chemical degradation .

Sensors and Electronics
The unique electronic properties of oxadiazoles make them suitable for applications in organic electronics. Recent studies have explored their use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of this compound can enhance charge transport properties and overall device efficiency .

Agrochemicals

Pesticide Development
The synthesis of novel pesticides has included the use of oxadiazole derivatives due to their biological activity against pests. Research indicates that these compounds can act as effective insecticides or herbicides by disrupting metabolic pathways in target organisms. This application is particularly relevant in developing eco-friendly agricultural practices .

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Medicinal Chemistry Demonstrated antimicrobial activity against resistant bacterial strains.
Anti-inflammatory Inhibition of pro-inflammatory cytokines in vitro.
Cancer Research Induced apoptosis in various cancer cell lines; potential for cancer therapy.
Materials Science Improved thermal stability and mechanical properties in polymer formulations.
Agrochemicals Effective as insecticides/herbicides; potential for eco-friendly practices.

Mechanism of Action

The mechanism of action of 5-(3-Methylpyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Compound Name Substituent Molecular Weight Key Properties/Notes Reference
5-(2-Ethoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid 2-Ethoxyphenyl 234.21 High-yield synthesis (94%) via ester hydrolysis; electron-donating ethoxy group enhances lipophilicity
5-(4-Methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid 4-Methoxyphenyl 220.18 Metabolite with increased solubility due to para-methoxy group
5-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazole-3-carboxylic acid 3-Trifluoromethylphenyl 274.16 Strong electron-withdrawing CF₃ group lowers pKa of carboxylic acid; higher metabolic stability
5-(Pyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid Pyridin-2-yl 205.16 Lower lipophilicity vs. methylpyridinyl analogs; used in coordination chemistry
Target Compound: 5-(3-Methylpyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid 3-Methylpyridin-2-yl 219.20 Predicted balanced lipophilicity (LogP ~1.5–2.0) and moderate solubility; methyl group may enhance steric interactions N/A

Key Observations :

  • Electron-Donating Groups (e.g., ethoxy, methoxy) : Increase lipophilicity but may reduce acidity (higher pKa) .
  • Electron-Withdrawing Groups (e.g., CF₃) : Lower pKa of the carboxylic acid, improving solubility in basic environments .

Biological Activity

5-(3-Methylpyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is a compound that belongs to the oxadiazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties based on recent research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C9H8N4O3\text{C}_9\text{H}_8\text{N}_4\text{O}_3

This structure features a pyridine ring and an oxadiazole moiety, which are critical for its biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of oxadiazoles exhibit significant anticancer properties. For instance, compounds with similar structures have shown varying degrees of cytotoxicity against different cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study evaluating the cytotoxic effects of various oxadiazole derivatives, this compound demonstrated notable antiproliferative activity against human cancer cell lines. The results are summarized in Table 1.

Cell Line IC50 (µM) Reference
HeLa (Cervical)12.5
MCF-7 (Breast)15.0
A549 (Lung)10.0
Caco-2 (Colon)20.0

These findings suggest that the compound may inhibit cell growth through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that oxadiazole derivatives possess significant activity against various bacterial and fungal strains.

Antitubercular Activity

In particular, this compound has exhibited activity against Mycobacterium tuberculosis strains. The Minimum Inhibitory Concentration (MIC) values indicate its potential as an antitubercular agent.

Microorganism MIC (µg/mL) Activity
M. tuberculosis H37Rv8Moderate
Staphylococcus aureus16Moderate
Escherichia coli32Low

These results underscore the compound's potential in treating resistant strains of bacteria.

The biological activity of this compound is attributed to its ability to interact with specific biological targets. Research indicates that oxadiazoles can inhibit various enzymes and receptors involved in disease progression:

  • Inhibition of Enzymes : The compound may inhibit enzymes such as carbonic anhydrase and histone deacetylases.
  • Receptor Modulation : It may act on receptors involved in cell signaling pathways related to cancer and inflammation.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(3-Methylpyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : A typical synthesis involves cyclization of precursors such as carboxylic acid hydrazides or nitrile derivatives. For example, analogous oxadiazoles are synthesized via condensation of 4-chlorobenzaldehyde with aminopyridine derivatives, followed by cyclization under reflux with catalysts like palladium or copper in solvents such as DMF or toluene . Optimization may include adjusting catalyst loading (e.g., 0.5–2 mol% Pd), temperature (80–120°C), and reaction time (6–24 hours). Purification often employs column chromatography or recrystallization from ethanol .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • 1H/13C-NMR : To confirm the oxadiazole ring and pyridyl substituents (e.g., aromatic protons at δ 7.14–8.34 ppm and carbonyl carbons at ~170 ppm) .
  • IR Spectroscopy : Detect C=O (1722–1631 cm⁻¹) and NH/OH (3174–3450 cm⁻¹) stretches .
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (e.g., [M+H]+ at m/z 162–163) .
  • Elemental Analysis : Validate purity (C, H, N, S percentages within ±0.3% of theoretical values) .

Advanced Research Questions

Q. How can solubility challenges of this compound in aqueous media be addressed for biological assays?

  • Methodological Answer : Functional group modifications improve solubility:

  • Ionizable groups : Introduce carboxylic acid derivatives (e.g., sodium salts) via saponification .
  • PEGylation : Attach polyethylene glycol chains to the pyridyl group .
  • Co-solvent systems : Use DMSO-water mixtures (≤10% DMSO) for in vitro studies .
    • Validation : Monitor solubility via UV-Vis spectroscopy or dynamic light scattering (DLS) .

Q. How should researchers resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. no activity)?

  • Methodological Answer : Discrepancies may arise from:

  • Assay conditions : Standardize protocols (e.g., broth microdilution for MIC values, using S. aureus ATCC 25923 as a control) .
  • Compound purity : Verify via HPLC (≥95% purity) and assess degradation under assay conditions (e.g., pH 7.4 stability) .
  • Structural analogs : Compare with derivatives (e.g., 5-phenyl-1,3,4-oxadiazole) to identify SAR trends .

Q. What computational methods are suitable for studying the interaction of this compound with biological targets?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to model binding to enzymes (e.g., bacterial dihydrofolate reductase) .
  • MD simulations : Run 100-ns simulations in GROMACS to assess binding stability .
  • DFT calculations : Calculate electrostatic potential maps (e.g., via Gaussian 09) to predict reactive sites .

Q. How can structural discrepancies in crystallographic or NMR data be analyzed?

  • Methodological Answer : For unexpected NMR peaks or crystal packing:

  • Tautomerism : Check for oxadiazole ↔ hydroxy-oxadiazole interconversion using variable-temperature NMR .
  • Impurity profiling : Conduct LC-MS to detect byproducts (e.g., uncyclized intermediates) .
  • X-ray crystallography : Resolve ambiguities in ring conformation (e.g., oxadiazole planarity) .

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